Naringenin triacetate
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Overview
Description
Naringenin triacetate is a derivative of naringenin, a naturally occurring flavonoid found predominantly in citrus fruits. Naringenin is known for its antioxidant, anti-inflammatory, and anticancer properties. The triacetate form is synthesized to enhance the bioavailability and stability of naringenin, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naringenin triacetate is typically synthesized through the acetylation of naringenin. The process involves the reaction of naringenin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, usually at temperatures around 60-70°C, for several hours until the reaction is complete. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Naringenin triacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield naringenin and acetic acid.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Although less common, reduction reactions can also be performed on this compound to modify its structure.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: Naringenin and acetic acid.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced forms of this compound, depending on the specific reaction conditions.
Scientific Research Applications
Naringenin triacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of flavonoid derivatives.
Biology: Investigated for its potential effects on cellular processes, including apoptosis, proliferation, and differentiation.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its enhanced bioavailability and stability compared to naringenin.
Mechanism of Action
The mechanism of action of naringenin triacetate involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Modulating cellular signaling pathways involved in cell cycle regulation, apoptosis, and metastasis.
Comparison with Similar Compounds
Naringenin triacetate is compared with other similar compounds, such as:
Naringin: A glycoside form of naringenin, known for its bitter taste and lower bioavailability.
Hesperidin: Another flavonoid found in citrus fruits, with similar antioxidant and anti-inflammatory properties but different molecular targets.
Quercetin: A flavonol with potent antioxidant activity, often compared with naringenin for its broader range of biological effects.
This compound stands out due to its enhanced bioavailability and stability, making it a more effective compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZXCNZZVRAEPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559290 |
Source
|
Record name | 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73111-01-0 |
Source
|
Record name | 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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